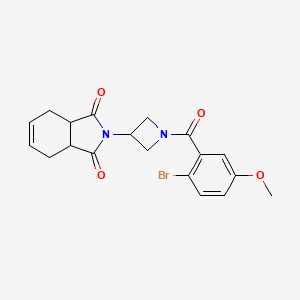

2-(1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Beschreibung

The compound 2-(1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex heterocyclic molecule featuring an isoindole-1,3-dione core fused with a tetrahydroisoindole scaffold. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with a 2-bromo-5-methoxybenzoyl group, which introduces steric bulk and electronic modulation. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors due to the isoindole-dione core’s rigidity and hydrogen-bonding capacity .

Eigenschaften

IUPAC Name |

2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O4/c1-26-12-6-7-16(20)15(8-12)17(23)21-9-11(10-21)22-18(24)13-4-2-3-5-14(13)19(22)25/h2-3,6-8,11,13-14H,4-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZWPLYQPFXWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Azetidinyl Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a halogenated ketone.

Introduction of the Brominated Benzoyl Group: This step involves the acylation of the azetidinyl intermediate with 2-bromo-5-methoxybenzoyl chloride under basic conditions.

Formation of the Isoindole-Dione Structure: This can be accomplished through a cyclization reaction involving a suitable dicarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the isoindole-dione structure, potentially leading to the formation of alcohols or other reduced products.

Substitution: The bromine atom in the benzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce alcohols, and substitution can result in various substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The biological activities of this compound are of interest in medicinal chemistry. It may exhibit potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine

In the field of medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s closest structural analogs share the isoindole-1,3-dione core but differ in substituents on the azetidine or aryl moieties. Key comparisons include:

Key Differences and Implications

Bromine’s steric bulk and hydrophobicity may enhance membrane permeability compared to smaller substituents like chlorine (as in ).

Synthetic Complexity: The target compound’s azetidine-benzoyl linkage likely requires multi-step synthesis, similar to the coupling of aryl groups to isoindole-dione cores in . For example, describes methanolysis as a key step for imide formation, while employs Diels-Alder reactions for stereochemical control.

Research Findings and Data

Physicochemical Properties

Biologische Aktivität

The compound 2-(1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule characterized by its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following structural components:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.

- Benzoyl moiety : The presence of the 2-bromo-5-methoxybenzoyl group enhances lipophilicity and may influence pharmacokinetic properties.

- Isoindole dione : This feature is associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H15BrN2O4 |

| Molecular Weight | 367.19 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit anticancer properties. Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:

- Mechanism : The compound may interact with specific enzymes or receptors involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial potential. Preliminary studies suggest:

- Inhibition of Bacterial Growth : Tests against various bacterial strains indicate significant inhibitory effects.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways:

- Target Enzymes : Specific enzymes related to cancer metabolism or bacterial cell wall synthesis.

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Binding : It may bind to active sites of enzymes, altering their function.

- Receptor Modulation : The compound could modulate receptor activity, affecting downstream signaling pathways.

- Gene Expression Alteration : It may influence the expression of genes involved in cell proliferation and survival.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of isoindole derivatives and their effects on cancer cell lines. The results indicated that compounds with similar structures to our target compound effectively reduced cell viability in breast cancer models through apoptosis induction.

Study 2: Antimicrobial Efficacy

In a separate investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) indicating effective antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.